Valsartan - 13862-53-4

Valsartan

Catalog Number: EVT-1514656
CAS Number: 13862-53-4
Molecular Formula: C6H7BrN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Valsartan was first developed by the pharmaceutical company Novartis and received approval from the U.S. Food and Drug Administration in 1996. Its synthesis has been the subject of numerous studies aimed at improving efficiency and yield.

Classification

Valsartan is classified as a pharmaceutical compound within the category of antihypertensives. It specifically falls under the subclass of angiotensin II receptor antagonists, which are crucial in managing cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of valsartan involves several key steps, primarily utilizing coupling reactions. Notable methods include:

  1. Negishi Coupling: This method involves the reaction of organozinc compounds with aryl halides to form biphenyl structures, which are essential for valsartan's activity. A concise synthesis via Negishi coupling has been reported to yield valsartan efficiently with high purity .
  2. Suzuki-Miyaura Coupling: Another prevalent method employs this palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and aryl halides .
  3. Hydrolysis: The final step often includes hydrolysis of esters to yield valsartan from its precursors, ensuring that all functional groups are correctly positioned for optimal activity .

Technical Details

The synthesis typically starts with valine methyl ester hydrochloride and various aryl halides or cyano compounds. Reaction conditions such as temperature, solvent choice (commonly dimethylformamide), and catalysts (like palladium or tin-based catalysts) are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

Valsartan is characterized by its biphenyltetrazole structure, which is integral to its function as an angiotensin II receptor antagonist. The chemical formula for valsartan is C24_{24}H29_{29}N5_{5}O3_{3}.

Data

  • Molecular Weight: 435.52 g/mol
  • Melting Point: 114–118 °C
  • Solubility: Valsartan is slightly soluble in water but soluble in organic solvents like ethanol and methanol.

The structural representation highlights the presence of a tetrazole ring, which is crucial for binding to the angiotensin II receptor.

Chemical Reactions Analysis

Reactions

Valsartan undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: Both Negishi and Suzuki-Miyaura reactions are pivotal in forming the biphenyl structure necessary for valsartan's pharmacological activity.
  2. Hydrolysis: The conversion of esters to acids through hydrolysis is a common reaction that finalizes the synthesis process .
  3. Deprotection Steps: In some synthetic routes, protective groups must be removed post-coupling to yield the final active compound.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .

Mechanism of Action

Process

Valsartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 receptor (AT1). This blockade prevents vasoconstriction and aldosterone secretion, leading to:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Decreased Aldosterone Secretion: This results in reduced sodium and water retention, further aiding in lowering blood pressure.

Data

Clinical studies have demonstrated valsartan's efficacy in reducing systolic and diastolic blood pressure significantly compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH Range: The pH of valsartan solutions typically ranges from 4.5 to 7.
  • Reactivity: Valsartan is stable under acidic conditions but may degrade under strong alkaline conditions.

These properties are essential for formulating valsartan into effective pharmaceutical preparations.

Applications

Scientific Uses

Valsartan is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers high blood pressure, reducing risks associated with cardiovascular diseases.
  • Heart Failure Treatment: Valsartan helps improve heart function and reduce hospitalizations related to heart failure.
  • Post-Myocardial Infarction Therapy: It is used to improve survival rates following heart attacks by mitigating remodeling processes in cardiac tissue.

Research continues into additional applications, including potential benefits in diabetic nephropathy and other renal conditions due to its protective effects on kidney function.

Pharmacological Profile of Valsartan

Molecular Structure and Biochemical Properties

Valsartan (Chemical formula: C₂₄H₂₉N₅O₃; molecular weight: 435.52 g/mol) is a non-peptide, tetrazole-derived angiotensin II receptor blocker (ARB). Its structure features a biphenyl-tetrazole group that confers high affinity for the angiotensin II type 1 (AT₁) receptor, alongside a valine moiety that enhances receptor specificity [1] [6] [10]. The molecule exists as a single enantiomer, with the (S)-isomer exhibiting potent pharmacological activity. Valsartan demonstrates high lipophilicity (logP: 5.8), facilitating membrane permeability, and has a pKa of 4.7 for the tetrazole group, influencing ionization under physiological conditions [6]. Protein binding exceeds 95%, predominantly to serum albumin, limiting its distribution volume to approximately 17 L in humans [4] [10].

Table 1: Key Physicochemical Properties of Valsartan

PropertyValue
Chemical FormulaC₂₄H₂₉N₅O₃
Molecular Weight435.52 g/mol
logP (Lipophilicity)5.8
pKa4.7 (tetrazole group)
Protein Binding>95%
Water Solubility0.08 mg/mL (pH 7.4)

Mechanism of Action: Angiotensin II Receptor Blockade

Valsartan selectively and competitively inhibits the AT₁ receptor subtype, preventing angiotensin II (Ang II) binding with an inhibitory constant (Ki) of 2.38 nM. This high affinity results in insurmountable antagonism, as demonstrated by sustained receptor occupancy even after ligand removal [1] [6] [8]. AT₁ receptor blockade disrupts the renin-angiotensin-aldosterone system (RAAS) by:

  • Vasodilation: Preventing Ang II-mediated vasoconstriction of vascular smooth muscle, reducing systemic vascular resistance [1] [8].
  • Aldosterone Suppression: Inhibiting Ang II-stimulated aldosterone release from adrenal glands, thereby decreasing sodium/water reabsorption and potassium excretion [6] [10].
  • Cardiovascular Remodeling: Attenuating Ang II-induced fibroblast proliferation, collagen deposition, and myocardial hypertrophy through interference with intracellular signaling pathways (e.g., MAPK/ERK cascades) [1] [3].

Unlike ACE inhibitors, valsartan blocks all Ang II effects regardless of synthesis pathway (e.g., chymase-dependent conversion) and avoids bradykinin accumulation, explaining its lack of cough-related side effects [1] [3]. The drug achieves 80% inhibition of Ang II pressor effects at peak plasma concentrations, with ≈30% inhibition persisting for 24 hours [1] [4].

Table 2: Comparative AT₁ Receptor Binding Affinity of ARBs

ARBKi (nM)Receptor Blockade Type
Valsartan2.38Insurmountable
Losartan3.58Surmountable
Irbesartan1.3Insurmountable
Telmisartan0.3Insurmountable

Data derived from in vitro binding assays using human AT₁ receptors [6] [7].

Pharmacokinetics

Absorption: Oral bioavailability averages 25% (range: 10–35%) due to significant first-pass metabolism. Food reduces AUC and Cₘₐₓ by 40% and 50%, respectively, necessitating consistent administration timing relative to meals [4] [10]. Peak plasma concentrations (Tₘₐₓ) occur within 2–4 hours post-dose.

Distribution: Valsartan exhibits moderate tissue penetration, with a volume of distribution (Vd) of 17 L. High albumin binding (95%) restricts diffusion into cellular compartments but facilitates accumulation in RAAS-regulated tissues like vascular endothelium and adrenal glands [4] [7].

Metabolism: Only ≈20% undergoes hepatic biotransformation, primarily via CYP2C9 isozymes, with no active metabolites identified. The lack of cytochrome P450-dependent metabolism minimizes potential for pharmacokinetic drug interactions [4] [7] [10].

Excretion: Biliary excretion dominates (70% of dose), while renal elimination accounts for 30% of unchanged drug. Elimination half-life (t½) is ≈6 hours, though receptor occupancy outlasts plasma presence due to insurmountable binding [4] [10].

Table 3: Key Pharmacokinetic Parameters of Valsartan

ParameterValue
Oral Bioavailability25% (10–35%)
Tₘₐₓ2–4 hours
Plasma Protein Binding>95%
Volume of Distribution17 L
MetabolismCYP2C9 (minor)
Active MetabolitesNone
Elimination t½6 hours
Renal Excretion30% (unchanged)
Fecal Excretion70%

Drug Interactions and Synergistic Effects

Synergistic Combinations:

  • Sacubitril/Valsartan (ARNI): This fixed-dose combination demonstrates supra-additive benefits in heart failure. Sacubitril (a neprilysin inhibitor) increases natriuretic peptides (ANP, BNP), while valsartan blocks RAAS. In rat models, the combination improved left ventricular contractility (dP/dtₘₐₓ) and exercise tolerance by 38% and reduced myocardial fibrosis by 52% – effects not seen with monotherapy [2]. The synergy arises from complementary neurohormonal modulation: neprilysin inhibition counteracts compensatory RAAS activation caused by ARBs [2] [19].
  • Aliskiren/Valsartan: Co-administration with the renin inhibitor aliskiren produces synergistic RAAS blockade. In sodium-depleted normotensive subjects, half-dose combination (aliskiren 150 mg + valsartan 80 mg) suppressed plasma renin activity more completely than either full-dose monotherapy (p<0.01) and prolonged urinary aldosterone reduction beyond 48 hours [5]. This results from dual interruption of Ang I generation (aliskiren) and AT₁ receptor binding (valsartan).

Contraindicated/High-Risk Interactions:

  • ACE Inhibitors (e.g., perindopril): Dual RAAS blockade increases risks of hyperkalemia (incidence: 9.9% vs. 4.4% monotherapy), hypotension, and acute kidney injury (18% vs. 11%) due to compounded angiotensin signaling inhibition. This combination is contraindicated in diabetic nephropathy or moderate-to-severe renal impairment (GFR <60 mL/min) [9] [10].
  • Potassium-Sparing Agents (e.g., spironolactone): Valsartan reduces aldosterone, impairing potassium excretion. Concomitant use elevates hyperkalemia risk, particularly in diabetes or renal insufficiency [7] [9].
  • NSAIDs (e.g., ibuprofen): COX inhibitors diminish glomerular filtration rate via prostaglandin inhibition, exacerbating valsartan-related renal perfusion risks, especially in volume-depleted patients [9] [10].

Pharmacodynamic Interactions:

  • Lithium: Valsartan may reduce renal lithium clearance by ≈30%, increasing toxicity risk [10].
  • Antibiotics: Ciprofloxacin and co-trimoxazole may potentiate valsartan-induced QT prolongation, increasing arrhythmia risk [10].

Properties

CAS Number

13862-53-4

Product Name

Valsartan

Molecular Formula

C6H7BrN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.